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Abstract
Sipatrigine (BW619C89) is a neuroprotective agent that has been investigated for its potential

in treating acute stroke. As a derivative of lamotrigine, it exhibits a unique pharmacological

profile, primarily acting as a use-dependent blocker of voltage-gated sodium and calcium

channels. This activity attenuates the ischemia-induced release of the excitatory

neurotransmitter glutamate, a key event in the pathophysiology of neuronal damage following a

stroke. This technical guide provides a comprehensive overview of the chemical structure of

Sipatrigine, a proposed synthetic route, a summary of its key pharmacological data, detailed

experimental protocols from pivotal studies, and a visual representation of its mechanism of

action.

Chemical Structure and Properties
Sipatrigine, chemically known as 2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-

4-amine, is a substituted pyrimidine. Its molecular structure is characterized by a central

pyrimidin-4-amine core, substituted at the 2-position with a 4-methylpiperazin-1-yl group and at

the 5-position with a 2,3,5-trichlorophenyl group.

Table 1: Physicochemical Properties of Sipatrigine
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Property Value

IUPAC Name
2-(4-methylpiperazin-1-yl)-5-(2,3,5-

trichlorophenyl)pyrimidin-4-amine

Synonyms BW619C89, 619C89

Molecular Formula C₁₅H₁₆Cl₃N₅

Molecular Weight 372.68 g/mol

CAS Number 130800-90-7

Appearance Crystalline solid

Solubility
Soluble in DMSO (~10 mM) and ethanol (~25

mM)[1][2]

SMILES CN1CCN(CC1)c2nc(N)cc(n2)c3cc(c(cc3Cl)Cl)Cl

Proposed Synthesis of Sipatrigine
While a detailed, step-by-step synthesis of Sipatrigine is not readily available in the public

domain, a plausible synthetic route can be proposed based on established pyrimidine

chemistry. The synthesis likely involves a convergent approach, starting with the preparation of

a key dichloropyrimidine intermediate followed by sequential nucleophilic aromatic substitution

reactions.
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Step 1: Dichlorination

Step 2: Regioselective Amination

Step 3: Nucleophilic Substitution

2,4-Dihydroxy-5-(2,3,5-trichlorophenyl)pyrimidine

2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine

POCl₃

2-Chloro-4-amino-5-(2,3,5-trichlorophenyl)pyrimidine

NH₃

Sipatrigine
(2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine)

1-Methylpiperazine

Click to download full resolution via product page

Proposed Synthesis of Sipatrigine.

Step 1: Dichlorination of 2,4-Dihydroxy-5-(2,3,5-trichlorophenyl)pyrimidine. The synthesis would

likely commence with the chlorination of a 5-aryl-2,4-dihydroxypyrimidine derivative. Treatment

with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) would convert the

hydroxyl groups to chlorides, yielding the key intermediate, 2,4-dichloro-5-(2,3,5-

trichlorophenyl)pyrimidine.

Step 2: Regioselective Amination. The next step would involve a regioselective nucleophilic

aromatic substitution. The C4 position of 2,4-dichloropyrimidines is generally more reactive

towards nucleophiles than the C2 position. Therefore, treatment with ammonia (NH₃) would
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selectively displace the chlorine at the C4 position to afford 2-chloro-4-amino-5-(2,3,5-

trichlorophenyl)pyrimidine.

Step 3: Nucleophilic Substitution with 1-Methylpiperazine. The final step would be the

introduction of the 4-methylpiperazine moiety. Reaction of the 2-chloro-4-aminopyrimidine

intermediate with 1-methylpiperazine would result in the displacement of the remaining chlorine

atom at the C2 position, yielding the final product, Sipatrigine.

Pharmacological Data
Sipatrigine's neuroprotective effects are attributed to its ability to modulate neuronal

excitability. The following tables summarize key in vitro and in vivo pharmacological data.

Table 2: In Vitro Activity of Sipatrigine

Assay Preparation Effect Potency Reference

Glutamate

Release

Rat cerebral

cortex slices

(veratrine-

evoked)

Inhibition IC₅₀ ≈ 5 µM [3]

Aspartate

Release

Rat cerebral

cortex slices

(veratrine-

evoked)

Inhibition IC₅₀ ≈ 5 µM [3]

Neuronal Firing
Rat corticostriatal

slices
Reduction EC₅₀ = 4.5 µM [3]

EPSP Amplitude
Rat corticostriatal

slices
Reduction EC₅₀ = 2 µM [3]

Voltage-gated

Na⁺ Channels

Isolated striatal

neurons
Inhibition

EC₅₀ = 7 µM (Vh

= -65 mV)
[4]

Voltage-gated

Ca²⁺ Channels

Isolated striatal

neurons
Inhibition - [5]
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Table 3: Pharmacokinetic Parameters of Sipatrigine in Acute Stroke Patients

Parameter Value (Mean ± SD or Range)

**Terminal Half-life (t₁/₂) ** 28 hours (95% CI: 23–33 h)[6]

Clearance (CL) 0.66 L/h/kg (95% CI: 0.55–0.76 L/h/kg)[6]

Volume of Distribution (Vd) 19.6 L/kg (95% CI: 17.0–22.3 L/kg)[6]

Time to Max. Plasma Conc. (Tₘₐₓ) Median of 1 hour[6]

Mechanism of Action: Inhibition of Glutamate
Release
The primary mechanism of action of Sipatrigine is the inhibition of ischemia-induced glutamate

release, which it achieves by blocking voltage-gated sodium (Na⁺) and calcium (Ca²⁺)

channels on presynaptic neurons.
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Mechanism of Action of Sipatrigine.
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During a stroke, the lack of oxygen and glucose leads to a disruption of cellular energy

metabolism and depolarization of the neuronal membrane. This depolarization causes the

opening of voltage-gated Na⁺ channels, leading to a further influx of Na⁺ and sustained

depolarization. This, in turn, triggers the opening of voltage-gated Ca²⁺ channels. The resulting

influx of Ca²⁺ into the presynaptic terminal is the primary trigger for the excessive release of

glutamate into the synaptic cleft. Glutamate then over-activates postsynaptic receptors (such

as NMDA and AMPA receptors), leading to an uncontrolled influx of ions, excitotoxicity, and

ultimately neuronal cell death. Sipatrigine, by blocking both Na⁺ and Ca²⁺ channels, interrupts

this cascade, thereby reducing glutamate release and mitigating the downstream neurotoxic

effects.[5]

Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of

Sipatrigine.

In Vitro Glutamate Release Assay
Objective: To determine the effect of Sipatrigine on the release of endogenous glutamate and

aspartate from rat cerebral cortex slices.

Methodology:

Male Sprague-Dawley rats (200-250 g) are sacrificed and the cerebral cortices are rapidly

dissected and sliced (350 µm thickness) using a McIlwain tissue chopper.

Slices are pre-incubated in oxygenated Krebs-Ringer bicarbonate buffer at 37°C for 30

minutes.

Individual slices are transferred to superfusion chambers and superfused with buffer at a rate

of 0.5 mL/min.

After a 60-minute washout period, the superfusate is collected in 5-minute fractions.

To evoke neurotransmitter release, the slices are exposed to buffer containing veratrine (a

Na⁺ channel activator) or a high concentration of potassium (K⁺) for a 5-minute period.
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Sipatrigine or vehicle is included in the superfusion medium starting 20 minutes before the

stimulation period.

The collected fractions are analyzed for glutamate and aspartate content using high-

performance liquid chromatography (HPLC) with fluorescence detection.

The amount of neurotransmitter released is calculated as the total amount in the fractions

collected during and after stimulation, minus the basal release.

Electrophysiological Recordings in Rat Corticostriatal
Slices
Objective: To assess the effect of Sipatrigine on neuronal excitability and synaptic

transmission.

Methodology:

Wistar rats (15-20 days old) are anesthetized and decapitated. The brains are rapidly

removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

Coronal corticostriatal slices (200-300 µm thick) are prepared using a vibratome.

Slices are incubated in oxygenated aCSF at room temperature for at least 1 hour before

recording.

For intracellular recordings, slices are transferred to a recording chamber and continuously

perfused with aCSF at 35-37°C.

Striatal spiny neurons are impaled with glass microelectrodes filled with 2 M KCl.

To study neuronal firing, depolarizing current pulses of varying amplitudes and durations are

injected through the recording electrode, and the number of action potentials is counted.

To study synaptic transmission, excitatory postsynaptic potentials (EPSPs) are evoked by

electrical stimulation of the corticostriatal pathway using a bipolar stimulating electrode

placed in the white matter.
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Sipatrigine is bath-applied at known concentrations, and its effects on firing frequency and

EPSP amplitude are recorded and analyzed.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To evaluate the neuroprotective efficacy of Sipatrigine in a model of focal cerebral

ischemia.

Methodology:

Male Fischer 344 rats (250-300 g) are anesthetized with isoflurane.

A midline cervical incision is made, and the right common carotid artery is exposed.

The external carotid artery is ligated and transected. A 4-0 monofilament nylon suture with a

rounded tip is introduced into the internal carotid artery and advanced until it blocks the

origin of the middle cerebral artery.

The suture is left in place for a predetermined period (e.g., 2 hours for transient ischemia) or

permanently.

Sipatrigine or vehicle is administered intravenously at a specific time point relative to the

onset of occlusion (e.g., 5 minutes post-occlusion).

After a set survival period (e.g., 24 hours), the animals are euthanized, and their brains are

removed.

The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC)

to visualize the infarct.

The infarct volume is quantified using image analysis software, and the values are corrected

for brain edema.

Conclusion
Sipatrigine (BW619C89) is a potent neuroprotective agent with a well-defined mechanism of

action centered on the inhibition of voltage-gated sodium and calcium channels, leading to a

reduction in excitotoxic glutamate release. While clinical development has faced challenges,
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the compound remains a valuable tool for research into the mechanisms of ischemic neuronal

injury and the development of novel neuroprotective strategies. The data and protocols

presented in this guide provide a solid foundation for researchers and drug development

professionals interested in this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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